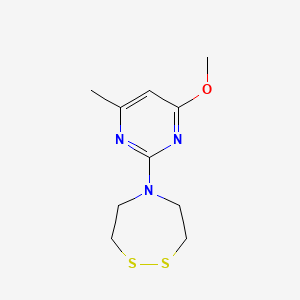
methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features a formyl group, a methylsulfonyl group, and a carboxylate ester group attached to the indole ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the formylation of the indole ring, followed by the introduction of the methylsulfonyl group and the esterification of the carboxyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to replace the methylsulfonyl group.
Major Products Formed
Oxidation: Methyl 3-carboxy-1-(methylsulfonyl)-1H-indole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1-(methylsulfonyl)-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indole compounds.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the methylsulfonyl group can enhance the compound’s solubility and stability. The indole ring provides a scaffold that can engage in π-π interactions with aromatic amino acids in proteins, influencing their function.
相似化合物的比较
Similar Compounds
Methyl 3-formyl-1H-indole-2-carboxylate: Lacks the methylsulfonyl group, making it less soluble and stable.
Methyl 3-formyl-1-(methylthio)-1H-indole-2-carboxylate: Contains a methylthio group instead of a methylsulfonyl group, which may alter its reactivity and biological activity.
Methyl 3-formyl-1-(methylamino)-1H-indole-2-carboxylate: Features a methylamino group, potentially affecting its interaction with biological targets.
Uniqueness
Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate is unique due to the presence of the methylsulfonyl group, which enhances its solubility and stability compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
属性
IUPAC Name |
methyl 3-formyl-1-methylsulfonylindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c1-18-12(15)11-9(7-14)8-5-3-4-6-10(8)13(11)19(2,16)17/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENGWZAQQBGMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2459158.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2459160.png)

![Spiro[adamantane-2,2'-morpholine];hydrochloride](/img/structure/B2459163.png)
![4-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2459165.png)
![N-(3-(dimethylamino)propyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2459166.png)
![[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2459168.png)

![3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid](/img/structure/B2459171.png)

![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459173.png)
![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2459175.png)

![3-(1H-1,3-benzodiazol-1-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2459179.png)
